2-(2-Bromo-4-nitro-phenyl)-2-methyl-propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromine atom, a nitro group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile typically involves multiple steps. One common method starts with the nitration of 2-bromoacetophenone to introduce the nitro group. This is followed by a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile exerts its effects depends on its interaction with molecular targets. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary but often include key biochemical processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile include:
2-bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the nitrile group.
4-bromo-2-nitroaniline: Contains a bromine and nitro group but has an amino group instead of a nitrile group.
2-chloro-4-nitrophenylacetonitrile: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of 2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)8-4-3-7(13(14)15)5-9(8)11/h3-5H,1-2H3 |
InChI-Schlüssel |
HQHLIESQDOGOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.